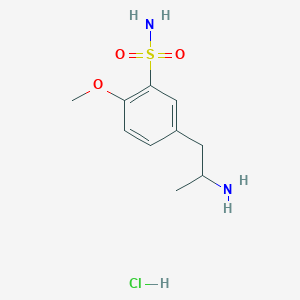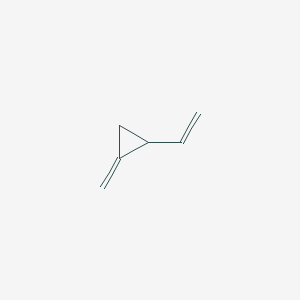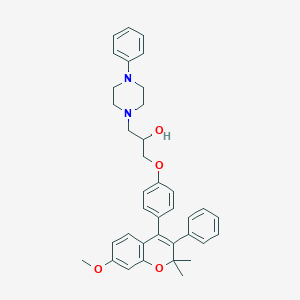
N-(3-Methoxyphenyl)Cinnamamide
説明
“N-(3-Methoxyphenyl)Cinnamamide” is a chemical compound with the CAS Number: 127033-74-3 and a molecular weight of 253.3 . Its IUPAC name is (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide .
Synthesis Analysis
The synthesis of cinnamamides, including “N-(3-Methoxyphenyl)Cinnamamide”, can be accomplished by the amidation reaction of substituted cinnamic acid . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Molecular Structure Analysis
The InChI code for “N-(3-Methoxyphenyl)Cinnamamide” is 1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(3-Methoxyphenyl)Cinnamamide” is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 463.0±45.0 °C at 760 mmHg, and a flash point of 233.8±28.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .科学的研究の応用
Antimicrobial Activity
Specific Scientific Field
Microbiology and pharmacology.
Summary
Cinnamic acid derivatives, including N-(3-Methoxyphenyl)Cinnamamide, exhibit antimicrobial properties. In a study by Bułakowska et al., ten new N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives were synthesized. These compounds contained two pharmacophore groups: the cinnamic acid moiety and benzenesulfonamide. The antimicrobial activity of these derivatives was evaluated against various bacteria and fungi, including Gram-positive and Gram-negative strains, as well as clinical isolates. Notably, all compounds showed activity against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL .
Experimental Procedures
Results
Enzyme-Catalyzed Synthesis
Specific Scientific Field
Biocatalysis and organic chemistry.
Summary
Researchers have explored enzyme-catalyzed synthesis reactions using cinnamamide derivatives. For instance, a study investigated the highly efficient synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM under continuous-flow microreactors. This approach enhances the efficiency of traditional enzyme catalytic reactions, providing a valuable method for synthesizing cinnamamides .
Experimental Procedures
Results
Cellular Defense Against Oxidative Stress
Specific Scientific Field
Cell biology and pharmacology.
Summary
N-Phenyl cinnamamide derivatives have been investigated for their protective effects against oxidative stress. Researchers identified a novel compound with high activity and minimal cytotoxicity at high concentrations. This compound could serve as a potential defense mechanism for cells exposed to oxidative stress .
Experimental Procedures
Results
α-Glucosidase Inhibitory Activity
Specific Scientific Field
Biochemistry and pharmacology.
Summary
Suitably substituted cinnamamides were synthesized and tested for α-glucosidase inhibitory activity. These compounds may have potential applications in managing blood glucose levels and diabetes .
Experimental Procedures
Results
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
特性
IUPAC Name |
(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLFGJNTIRUEG-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methoxyphenyl)Cinnamamide | |
CAS RN |
127033-74-3 | |
| Record name | (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



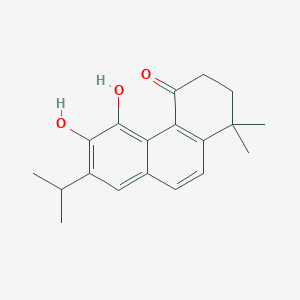
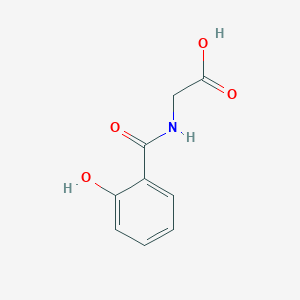
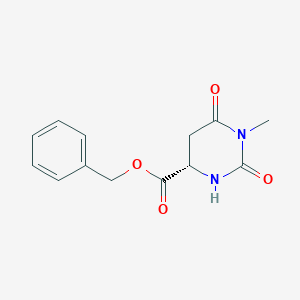
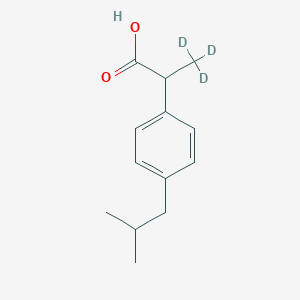
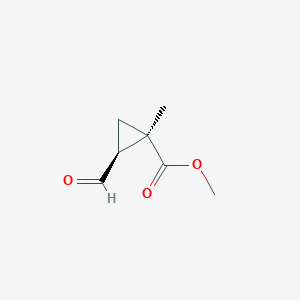
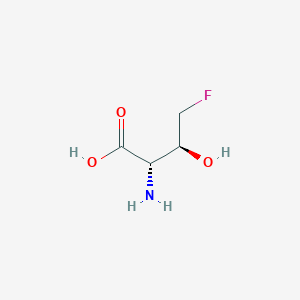
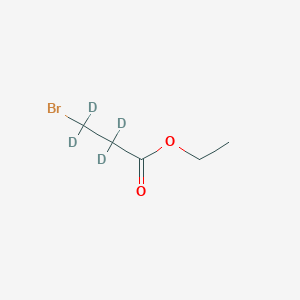

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)


